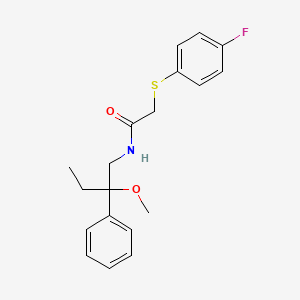

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-2-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGBFGAXYZYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 347.4 g/mol

- CAS Number : 1286717-66-5

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and arresting cancer cells in the G(2)/M phase of the cell cycle . The efficacy of these compounds against multidrug-resistant cancer cells highlights their potential therapeutic applications.

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest, leading to apoptosis in cancer cells.

Cytotoxicity Studies

In vitro studies using various concentrations of related compounds have demonstrated their cytotoxic effects on cancer cell lines. For example, compounds exhibiting similar substituents were tested on B16F10 melanoma cells, revealing a concentration-dependent reduction in cell viability without significant cytotoxicity at lower doses .

Table 1: Comparison of Biological Activities

| Compound Name | Structure | IC (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 0.51 ± 0.00 | Tyrosinase Inhibitor |

| Compound B | Structure B | 144.06 ± 3.10 | Moderate Inhibitor |

| 2-(4-fluorophenyl)thio-N-(2-methoxy-2-phenylbutyl)acetamide | N/A | N/A | Anticancer Activity |

Table 2: Cytotoxicity Results in B16F10 Cells

| Treatment Concentration (µM) | Viability (%) after 48h | Viability (%) after 72h |

|---|---|---|

| 0 | 100 | 100 |

| 1 | >90 | >85 |

| 2 | >80 | >75 |

| 5 | <50 | <40 |

Case Study 1: In Vivo Efficacy Against Tumors

A study evaluated the in vivo efficacy of a structurally similar compound in human prostate cancer xenograft models. Results indicated that treatment led to significant tumor growth inhibition, with %T/C values ranging from 4% to 30% depending on the dosage administered .

Case Study 2: Mechanistic Insights from Structural Variants

Research into structural variants has provided insights into how modifications affect biological activity. For instance, introducing hydroxyl groups has been shown to enhance tyrosinase inhibitory potency significantly, while methoxyl substitutions reduce it .

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked acetamides, many of which exhibit biological activity. Below is a detailed comparison with structurally related analogs, focusing on synthesis, physicochemical properties, and pharmacological outcomes.

Key Observations :

- Synthetic Yield : Thioether-linked acetamides (e.g., LBJ-03, AJ5d) typically exhibit moderate yields (40–61%), influenced by steric hindrance and reaction conditions .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in LBJ-03) enhance reactivity but may reduce yields due to side reactions .

Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s methoxy-phenylbutyl group likely increases logP compared to simpler N-aryl analogs (e.g., LBJ-03), favoring membrane permeability .

- Solubility : Polar groups (e.g., tetrazole in 1396749-55-5) mitigate excessive hydrophobicity, critical for bioavailability .

Pharmacological Activity

Key Observations :

- Substituent Impact : N-Aryl groups significantly influence activity. For example, replacing 4-fluorophenyl with 4-chlorophenyl () increased antitumor activity by 6.7-fold (47% vs. 7% MGI) .

- Thioether vs. Ether : Thioether linkages (as in the target compound) may enhance metabolic stability compared to oxygen ethers, though direct data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.